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Compound of Interest

Compound Name: DBCO-PEG3-amine

Cat. No.: B8116158 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core principles, applications, and

methodologies related to DBCO-PEG3-amine, a versatile heterobifunctional linker used in

advanced bioconjugation. We will delve into its chemical properties, reaction kinetics, and

provide detailed experimental protocols for its use in key applications such as antibody

labeling, cell surface modification, and the development of targeted therapeutics.

Introduction to DBCO-PEG3-Amine
DBCO-PEG3-amine is a powerful tool in the field of bioconjugation, combining three key

functional components: a dibenzocyclooctyne (DBCO) group, a short polyethylene glycol (PEG)

linker, and a primary amine. This unique structure enables the straightforward and efficient

linkage of biomolecules through copper-free "click chemistry."

DBCO (Dibenzocyclooctyne): The reactive engine of the molecule. DBCO is a strained

alkyne that readily participates in Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) with

azide-containing molecules.[1] This reaction is bioorthogonal, meaning it occurs with high

specificity and efficiency in complex biological environments without interfering with native

biochemical processes.[2] A significant advantage of SPAAC is that it does not require a

cytotoxic copper catalyst, making it ideal for applications in living systems.[3][4]

PEG3 (Triethylene Glycol) Linker: This short, hydrophilic spacer enhances the aqueous

solubility of the molecule and its conjugates.[5] The PEG linker also reduces steric hindrance
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between the conjugated molecules, which can help preserve their biological activity.

Furthermore, PEGylation is known to reduce the immunogenicity of biomolecules and

improve their pharmacokinetic profiles in vivo.

Primary Amine (-NH2): This functional group provides a versatile handle for conjugation to a

wide range of molecules, such as proteins, peptides, and surfaces. The amine group can be

readily coupled to carboxylic acids or activated esters (e.g., NHS esters) to form stable

amide bonds.

Core Principles of DBCO-PEG3-Amine
Bioconjugation
The primary application of DBCO-PEG3-amine is in Strain-Promoted Alkyne-Azide

Cycloaddition (SPAAC). This reaction involves the [3+2] cycloaddition of the strained alkyne

(DBCO) with an azide to form a stable triazole linkage.

Figure 1: SPAAC Reaction Mechanism.

The key advantages of using DBCO-PEG3-amine in bioconjugation include:

Biocompatibility: The copper-free nature of the SPAAC reaction makes it suitable for use in

living cells and whole organisms.

High Selectivity: The DBCO and azide groups are highly selective for each other and do not

cross-react with other functional groups found in biological systems.

Favorable Kinetics: The inherent ring strain of the DBCO moiety results in rapid reaction

kinetics at physiological temperatures.

Stability: The resulting triazole linkage is highly stable under physiological conditions.

Quantitative Data
The performance of DBCO-PEG3-amine in bioconjugation can be characterized by several key

quantitative parameters.
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Parameter
Value/Characteristi
c

Significance Reference(s)

Molecular Weight 479.57 g/mol

Essential for

calculating molar

equivalents in

conjugation reactions.

Purity Typically >95%

High purity is crucial

for reproducible and

reliable conjugation

results.

Solubility

Soluble in water,

DMSO, DMF, and

other common organic

solvents.

The PEG3 linker

enhances aqueous

solubility, which is

advantageous for

biological applications.

SPAAC Reaction Rate

(k₂) with Benzyl Azide

~1.0 M⁻¹s⁻¹ (for

DBCO)

This second-order

rate constant indicates

a fast reaction,

enabling efficient

conjugation even at

low concentrations.

Note: This is a general

value for DBCO; the

PEG linker may

slightly influence the

rate.

DBCO Conjugate

Stability in Serum

Half-life of ~71

minutes in the

presence of

glutathione (GSH).

While the triazole

bond is stable, the

hydrophobicity of the

DBCO group can lead

to faster clearance.

BCN, another

cyclooctyne, is more

stable to thiols.
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Experimental Protocols
Protocol 1: Antibody Labeling with DBCO-PEG3-Amine
This protocol describes a two-step process for labeling an antibody with DBCO-PEG3-amine.

First, the amine group of DBCO-PEG3-amine is activated to an NHS ester, which then reacts

with the primary amines (e.g., lysine residues) on the antibody.

Materials:

DBCO-PEG3-amine

N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide

(EDC)

N-Hydroxysuccinimide (NHS)

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

Antibody of interest in an amine-free buffer (e.g., PBS, pH 7.4)

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

Desalting column

Procedure:

Activation of DBCO-PEG3-amine:

Dissolve DBCO-PEG3-amine, EDC, and NHS in a 1:1.2:1.2 molar ratio in anhydrous DMF

or DMSO.

Incubate the reaction for 1-2 hours at room temperature to form the DBCO-PEG3-NHS

ester.

Antibody Conjugation:

Add the freshly prepared DBCO-PEG3-NHS ester solution to the antibody solution at a 10-

to 20-fold molar excess.
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Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C with gentle

shaking.

Quenching and Purification:

Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM

and incubate for 15 minutes at room temperature.

Remove excess, unreacted DBCO-PEG3-NHS ester using a desalting column equilibrated

with an appropriate storage buffer for the antibody.

Characterization (Optional):

Determine the degree of labeling (DOL) by measuring the absorbance of the antibody at

280 nm and the DBCO group at approximately 309 nm.
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Figure 2: Antibody Labeling Workflow.

Protocol 2: Live Cell Surface Labeling
This protocol outlines the labeling of live cells that have been metabolically engineered to

express azide groups on their surface glycans.
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Materials:

Live cells metabolically labeled with an azide-containing sugar (e.g., Ac4ManNAz)

DBCO-PEG3-amine conjugated to a fluorescent dye

Live cell imaging buffer (e.g., phenol red-free medium with HEPES)

Fluorescence microscope with a live-cell imaging chamber

Procedure:

Cell Preparation:

Culture cells in the presence of an azide-containing sugar for 24-48 hours to allow for

metabolic incorporation into cell surface glycans.

Gently wash the azide-labeled cells twice with pre-warmed live cell imaging buffer.

Labeling:

Dilute the DBCO-PEG3-amine-fluorophore conjugate in the live cell imaging buffer to the

desired final concentration (typically 1-10 µg/mL).

Add the conjugate solution to the cells and incubate for 30-60 minutes at 37°C in a CO2

incubator.

Washing and Imaging:

Remove the labeling solution and wash the cells three times with pre-warmed live cell

imaging buffer to remove any unbound conjugate.

Add fresh live cell imaging buffer to the cells and proceed with imaging on the

fluorescence microscope.

Applications in Drug Development and Research
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DBCO-PEG3-amine is a key enabling technology in various areas of drug development and

biomedical research.

Targeted Drug Delivery
DBCO-PEG3-amine can be used to construct targeted drug delivery systems. For example, a

targeting ligand (e.g., an antibody or peptide) can be functionalized with DBCO-PEG3-amine,

and a drug-loaded nanoparticle or a prodrug can be modified with an azide. The two

components can then be combined in vivo, allowing for the specific delivery of the therapeutic

agent to the target cells. This "pretargeting" approach can improve the therapeutic index of

potent drugs by minimizing off-target toxicity.
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Figure 3: Pretargeted Drug Delivery Workflow.

Proteolysis Targeting Chimeras (PROTACs)
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PROTACs are bifunctional molecules that induce the degradation of a target protein by

recruiting it to an E3 ubiquitin ligase. DBCO-PEG3-amine can serve as a versatile linker in the

synthesis of PROTACs. The amine group can be conjugated to a ligand for the E3 ligase, while

the DBCO group can be "clicked" to an azide-modified ligand for the protein of interest. The

PEG3 spacer provides the necessary flexibility and length for the formation of a productive

ternary complex between the target protein, the PROTAC, and the E3 ligase.
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PROTAC

Protein of Interest (POI)

binds

E3 Ligase

binds

POI Ubiquitination
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Figure 4: PROTAC Mechanism of Action.

Studying Protein-Protein Interactions
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DBCO-PEG3-amine can be used to study protein-protein interactions through techniques such

as pull-down assays and surface plasmon resonance (SPR).

Pull-Down Assays: A "bait" protein can be immobilized on a solid support (e.g., beads) via a

DBCO-azide linkage. This immobilized bait can then be incubated with a cell lysate or a

solution containing a potential "prey" protein. If the prey protein interacts with the bait, it will

be "pulled down" and can be detected by Western blotting or mass spectrometry.

Surface Plasmon Resonance (SPR): One interacting partner (the ligand) can be immobilized

on an SPR sensor chip using DBCO-PEG3-amine. The other partner (the analyte) is then

flowed over the surface, and the binding interaction is measured in real-time. This allows for

the determination of binding kinetics (association and dissociation rates) and affinity.
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Figure 5: Pull-Down Assay Workflow.

Conclusion
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DBCO-PEG3-amine is a highly versatile and powerful reagent for bioconjugation. Its unique

combination of a bioorthogonal DBCO group, a solubilizing PEG linker, and a reactive amine

handle makes it an invaluable tool for researchers and drug developers. The ability to perform

copper-free click chemistry under mild, physiological conditions opens up a wide range of

applications, from the precise labeling of biomolecules to the construction of sophisticated

therapeutic agents. By understanding the core principles and methodologies outlined in this

guide, researchers can effectively leverage the capabilities of DBCO-PEG3-amine to advance

their scientific endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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